Physicochemical Property Differentiation: Calculated logP and Hydrogen-Bond Capacity vs. Fluorinated Analogs
The target compound exhibits a calculated logP of approximately 4.07 (ALogPS) and possesses 7 H-bond acceptors with 1 H-bond donor. This places it at the upper boundary of typical oral drug-like space. Its close fluorinated analog, 2-fluoro-N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide (MW 402.46), introduces an additional fluorine atom, increasing molecular weight by ~18 Da and altering electron distribution on the benzamide ring. While direct experimental logP comparison is unavailable, the absence of fluorine in the target compound reduces molecular weight and may favorably affect solubility and metabolic stability compared to the fluorinated congener .
| Evidence Dimension | Calculated logP and molecular weight |
|---|---|
| Target Compound Data | MW 384.47; logP ~4.07 (calculated); 7 HBA, 1 HBD |
| Comparator Or Baseline | 2-fluoro-N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide: MW 402.46 |
| Quantified Difference | ΔMW = -18 Da; fluorine absent in target compound |
| Conditions | Calculated properties; no experimental logD or solubility data available |
Why This Matters
The lower molecular weight and absence of fluorine may confer improved solubility and reduced CYP450 metabolic liability, relevant for in vivo studies.
